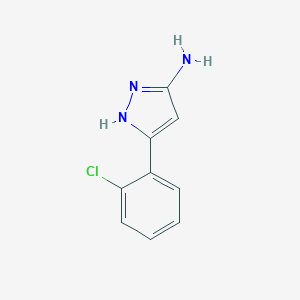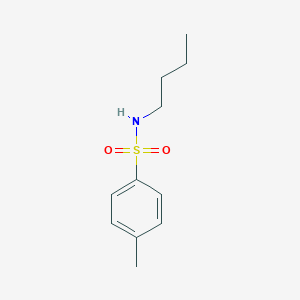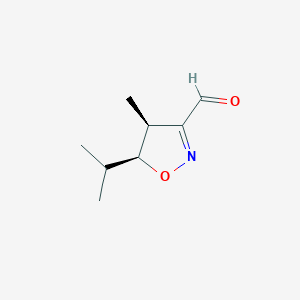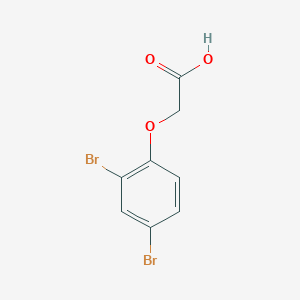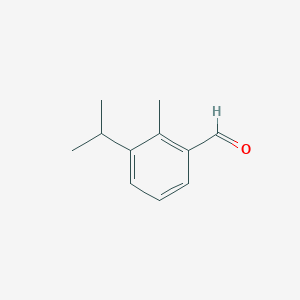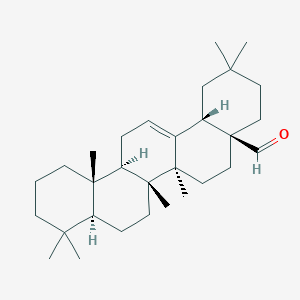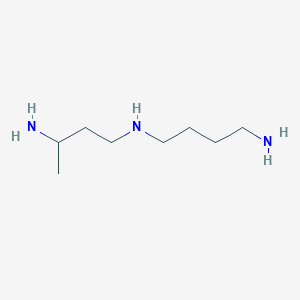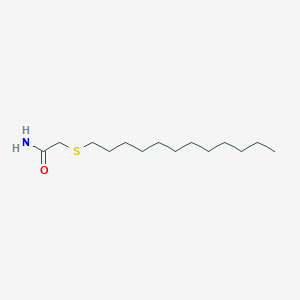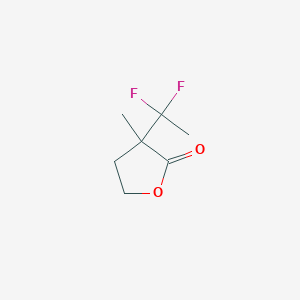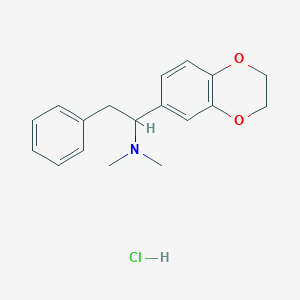
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride, commonly known as PMMA, is a synthetic stimulant drug that belongs to the amphetamine class. It is a white crystalline powder that is similar in structure and effects to MDMA (ecstasy). PMMA was first synthesized in the 1970s and has since gained popularity in the recreational drug market due to its euphoric and stimulating effects. However,
Wirkmechanismus
PMMA acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters for these neurotransmitters and causes them to release their stored neurotransmitters into the synapse. This results in an increase in the levels of these neurotransmitters in the brain, which produces the stimulating and euphoric effects of PMMA.
Biochemische Und Physiologische Effekte
PMMA has been shown to increase heart rate, blood pressure, body temperature, and respiration rate in humans and animals. It also produces a sense of euphoria, increased energy, and heightened sensory perception. However, PMMA has been associated with adverse effects such as seizures, hyperthermia, and death.
Vorteile Und Einschränkungen Für Laborexperimente
PMMA has been used in laboratory experiments to study the effects of amphetamines on the brain and behavior. Its chemical structure and mechanism of action are similar to other amphetamines, making it a useful tool for studying these compounds. However, the adverse effects of PMMA limit its usefulness in certain experiments, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on PMMA. One area of interest is the development of new drugs that target the neurotransmitter systems affected by PMMA, with fewer adverse effects. Another area of research is the study of the long-term effects of PMMA on the brain and behavior, as well as its potential for addiction. Additionally, the use of PMMA in animal models to study the neurotoxicity of amphetamines and their effects on the brain could lead to new insights into the mechanisms of drug addiction and potential treatments.
Synthesemethoden
PMMA is synthesized by the reaction of piperonal with nitroethane, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form PMMA hydrochloride. This method of synthesis has been well-documented in scientific literature.
Wissenschaftliche Forschungsanwendungen
PMMA has been used in scientific research as a tool to study the effects of amphetamines on the brain and behavior. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, reward, and motivation. PMMA has also been used in animal models to study the neurotoxicity of amphetamines and their effects on the brain.
Eigenschaften
CAS-Nummer |
130397-02-3 |
|---|---|
Produktname |
N,N-Dimethyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride |
Molekularformel |
C18H22ClNO2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethyl-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19(2)16(12-14-6-4-3-5-7-14)15-8-9-17-18(13-15)21-11-10-20-17;/h3-9,13,16H,10-12H2,1-2H3;1H |
InChI-Schlüssel |
KGYIMPALTZMCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Kanonische SMILES |
CN(C)C(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Synonyme |
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N,N-dimethyl-alpha-(phenylm ethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



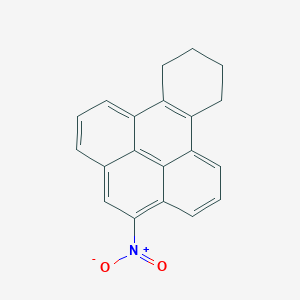
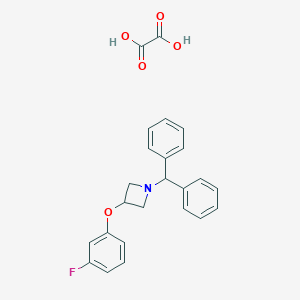
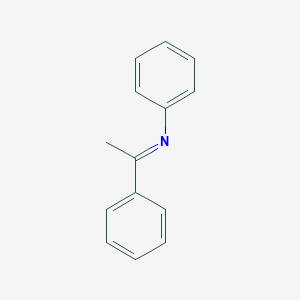
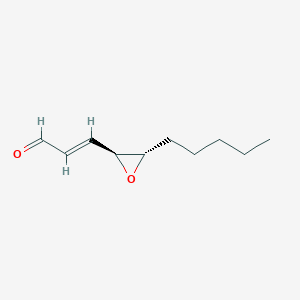
![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)
